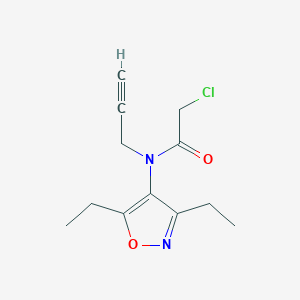
(+)-Bicifadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Bicifadine is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is primarily known for its analgesic properties and has been studied for its efficacy in treating various types of pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bicifadine involves several steps, starting from commercially available starting materials. The key steps typically include the formation of the bicyclic core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Bicifadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its analgesic properties.
Medicine: Explored as a potential therapeutic agent for pain management.
Mécanisme D'action
The mechanism of action of (+)-Bicifadine involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. The compound may also interact with other pathways and receptors involved in pain modulation.
Comparaison Avec Des Composés Similaires
(+)-Bicifadine can be compared with other analgesic compounds such as tramadol and duloxetine. While all these compounds share the common feature of inhibiting neurotransmitter reuptake, this compound is unique in its specific molecular structure and the particular balance of neurotransmitter inhibition it achieves. This uniqueness may contribute to its distinct pharmacological profile and potential advantages in certain therapeutic contexts.
List of Similar Compounds
- Tramadol
- Duloxetine
- Venlafaxine
Propriétés
Numéro CAS |
83213-66-5 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
SMILES canonique |
CC1=CC=C(C=C1)C23CC2CNC3 |
Numéros CAS associés |
66504-75-4 (hydrochloride) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)
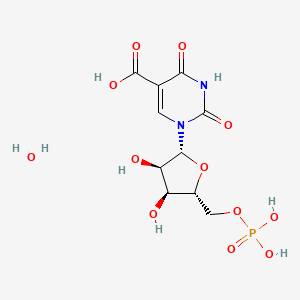
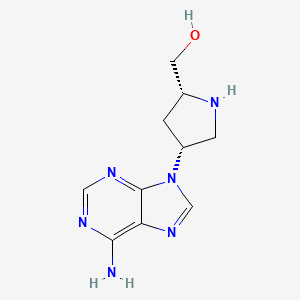
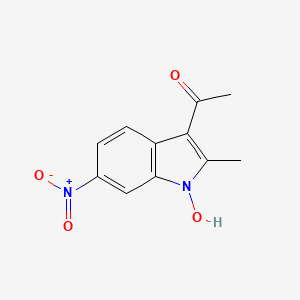
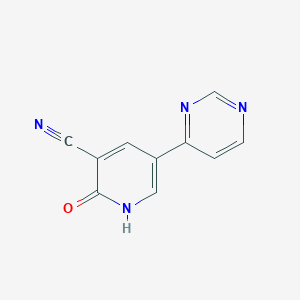
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
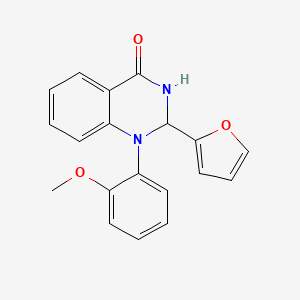
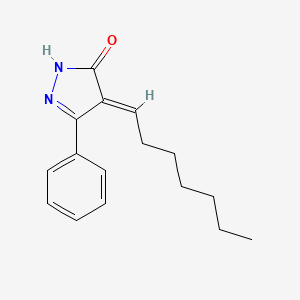
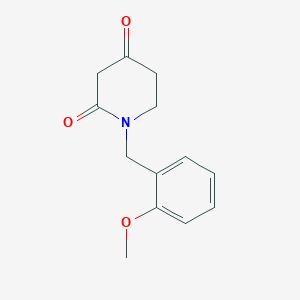
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
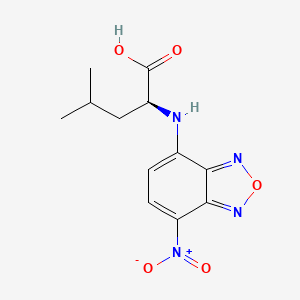
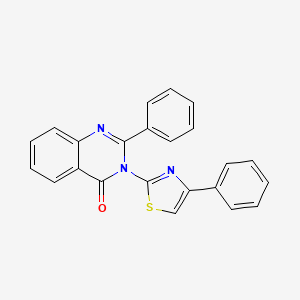
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
